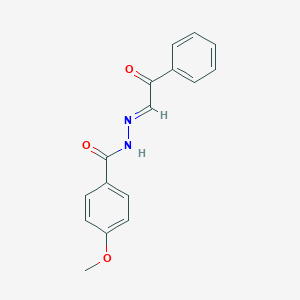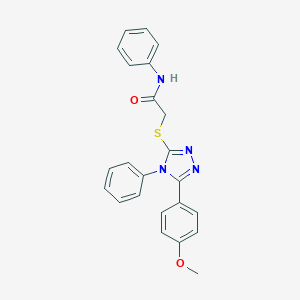
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a complex organic compound with a molecular formula of C24H22N4O3S and a molecular weight of 446.532 g/mol . This compound features a triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves multiple steps. One common method starts with the synthesis of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol from 4-methoxyaniline . This intermediate is then alkylated using 2-bromo-1-phenylethanone in alkaline conditions to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to a secondary alcohol using sodium borohydride.
Substitution: The triazole ring allows for various substitution reactions, often using cesium carbonate as a base.
Common reagents include sodium borohydride for reductions and cesium carbonate for alkylations. Major products depend on the specific reaction conditions but often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with various molecular targets. The triazole ring is known to inhibit specific enzymes and proteins, disrupting biological pathways essential for microbial survival and proliferation . This inhibition can lead to the compound’s antimicrobial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole ring and methoxyphenyl group but lacks the sulfanyl and acetamide functionalities.
2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: Similar structure but with a phenoxymethyl group instead of a phenyl group.
The uniqueness of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
329921-87-1 |
|---|---|
Molekularformel |
C23H20N4O2S |
Molekulargewicht |
416.5g/mol |
IUPAC-Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C23H20N4O2S/c1-29-20-14-12-17(13-15-20)22-25-26-23(27(22)19-10-6-3-7-11-19)30-16-21(28)24-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,24,28) |
InChI-Schlüssel |
DWAVCQOTBUSJBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[1-(4-tert-butylphenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B390651.png)
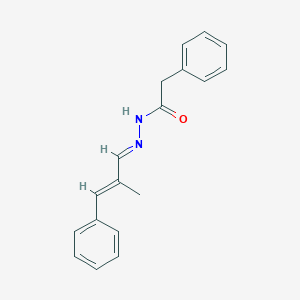
![N'-[1-(4-tert-butylphenyl)ethylidene]isonicotinohydrazide](/img/structure/B390659.png)
![N-[1-{[2-(4-tert-butylbenzylidene)hydrazino]carbonyl}-2-(2,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B390660.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(1-methyl-5-phenyl-2,4-pentadienylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B390665.png)
![2-hydroxy-2,2-diphenyl-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B390666.png)
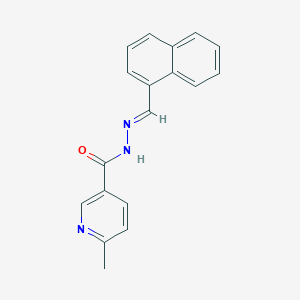
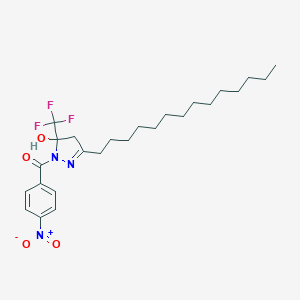
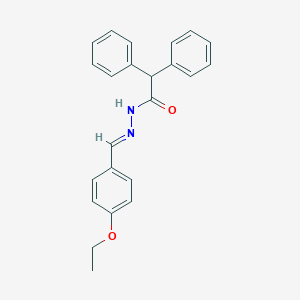
![N-(3,4-dimethylphenyl)-N-{2-[2-(1-methyloctylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B390671.png)
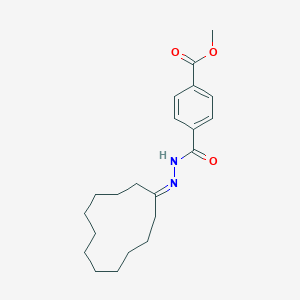
![2-(2,4-dichlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B390675.png)
![N-{2-[2-(1-[1,1'-biphenyl]-4-ylethylidene)hydrazino]-2-oxoethyl}-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B390676.png)
